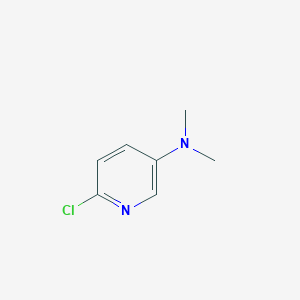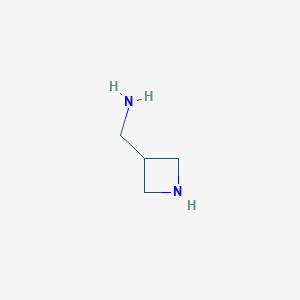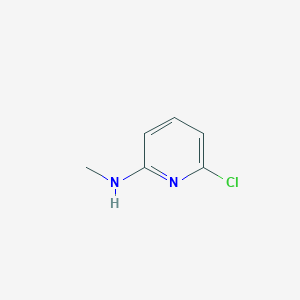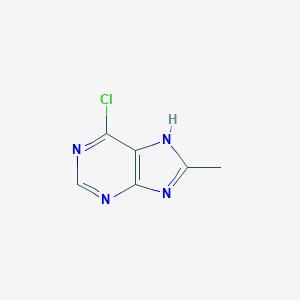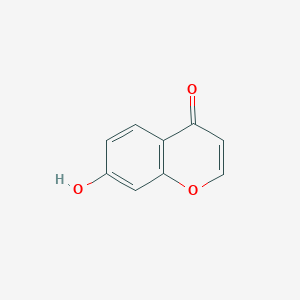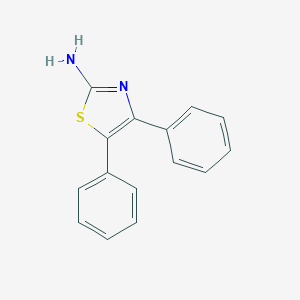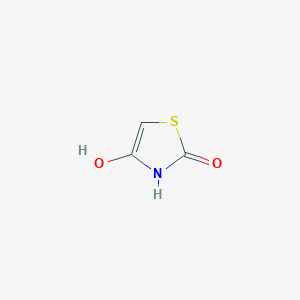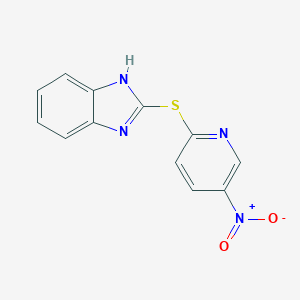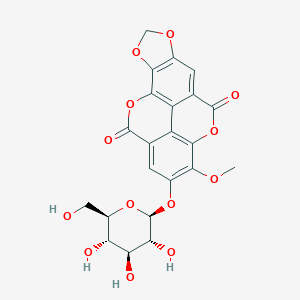
Nyssoside
Übersicht
Beschreibung
Nyssoside is a glycoside that was isolated and structurally determined from the bark of Nyssa sinensis Oliv . It was elucidated as 3^-O-methyl-3,4-O,O-methylideneellagic acid-4^-O-beta-D-glucopyranoside based on its chemical properties and spectral data .
Molecular Structure Analysis
This compound has a molecular formula of C22H18O13 . Its exact mass is 490.07474062 g/mol . The IUPAC name for this compound is 12-methoxy-13- [ (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo [9.6.2.0 2,6 .0 8,18 .0 15,19 ]nonadeca-1 (18),2 (6),7,11 (19),12,14-hexaene-9,16-dione .
Chemical Reactions Analysis
This compound, an ellagic acid derivative, has significant antioxidant activity and shows antibacterial activity against different pathogenic bacteria . It exhibits significant antioxidant activity by scavenging the DPPH radicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 490.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 13 . It also has a rotatable bond count of 4 .
Wirkmechanismus
Target of Action
Nyssoside, an ellagic acid derivative, exhibits notable antioxidant and antibacterial properties against a variety of pathogenic bacteria . It has been shown to inhibit the production of prostaglandins in mouse peritoneal macrophages . Therefore, the primary targets of this compound are pathogenic bacteria and the prostaglandin production pathway in macrophages.
Mode of Action
This compound demonstrates significant antioxidant efficacy through the scavenging of DPPH radicals This suggests that this compound interacts with free radicals, neutralizing them and thereby reducing oxidative stress
Vorteile Und Einschränkungen Für Laborexperimente
Nyssoside is a relatively easy compound to synthesize in the laboratory, and its structure is well-known. This makes it an ideal compound for use in laboratory experiments. Additionally, it has been studied extensively for its potential therapeutic applications, and its biochemical and physiological effects have been well-documented. However, this compound is not currently approved for clinical use, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Given the potential therapeutic applications of Nyssoside, there are numerous potential future directions for research. These include further studies of its biochemical and physiological effects, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Additionally, studies are needed to evaluate its potential interactions with other drugs and its potential for drug-drug interactions. Finally, more research is needed to evaluate its potential for use in novel therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Nyssoside hat sich im Bereich der Onkologie als vielversprechend erwiesen. Forscher haben sein Potenzial als Antitumormittel untersucht. Obwohl weitere Studien erforderlich sind, deuten erste Ergebnisse darauf hin, dass this compound das Wachstum und die Proliferation von Krebszellen hemmen könnte .
Entzündungshemmende Eigenschaften
This compound zeigt starke entzündungshemmende Wirkungen. Es wurde auf seine Fähigkeit untersucht, die Produktion von Prostaglandinen in peritonealen Maus-Makrophagen zu unterdrücken. Diese entzündungshemmenden Eigenschaften machen es zu einem wertvollen Kandidaten für weitere Untersuchungen bei entzündlichen Erkrankungen .
Antioxidative Aktivität
This compound ist ein Derivat der Ellagsäure und besitzt eine signifikante antioxidative Aktivität. Es fängt freie Radikale ab, einschließlich DPPH-Radikale, mit einem IC50-Wert von 1,096 mM. Sein antioxidatives Potenzial macht es für Anwendungen im Gesundheits- und Wellnessbereich relevant .
Antibakterielle Aktivität
Forscher haben die antibakteriellen Wirkungen von this compound gegen verschiedene pathogene Bakterien beobachtet. Seine Aktivität gegen diese Mikroorganismen deutet auf mögliche Anwendungen bei der Bekämpfung von Infektionen und der Unterstützung der Immunität hin .
Chemische Struktur und spektrale Daten
Die chemische Struktur von this compound wurde anhand von UV-, IR-, MS- und 13C-NMR-Spektraldaten aufgeklärt. Es wurde als 3-O-Methyl-3,4-O,O-Methylidenellagsäure-4-O-beta-D-Glucopyranosid identifiziert. Zusätzlich wurde neben this compound Daucosterol, eine bekannte Verbindung, identifiziert .
Safety and Hazards
According to the Material Safety Data Sheet for Nyssoside , it is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If this compound comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water .
Eigenschaften
IUPAC Name |
12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBCRZZTWJVLJV-CGWYSGAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Nyssoside and where was it discovered?
A1: this compound is a newly discovered glycoside found in the bark of the Chinese Tupelo tree (Nyssa sinensis Oliv.) []. Its structure consists of 3^-O-methyl-3,4-O,O-methylideneellagic acid linked to a beta-D-glucopyranoside molecule through a 4'-O linkage. This structure was determined using various spectroscopic techniques, including UV, IR, MS, and ~(13)CNMR [].
Q2: Are there any known biological activities or medicinal properties associated with this compound?
A2: The research paper [] focuses primarily on the isolation and structural characterization of this compound from the Chinese Tupelo bark. It does not delve into the compound's potential biological activities, medicinal properties, or applications. Further research is needed to explore these aspects of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


